Gatifloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [, , , , , , , , , , , , , , , , , , , , , , , , ] These agents are known for their efficacy against a wide range of gram-positive and gram-negative bacteria. [, , , , , , , , , , , , , , , , , , , , , , , , ] Gatifloxacin has been studied for its potential in treating various infectious diseases, including tuberculosis, due to its favorable pharmacokinetic properties. [, , , , , , , , , , , , , , , , , , , , , , , , ] Deuterated versions of drugs, including gatifloxacin-d4, are often employed in research as internal standards for analytical techniques like mass spectrometry, aiding in accurate quantification of the non-deuterated drug in biological samples.
Gatifloxacin-d4 is classified as a synthetic organic compound and falls under the category of fluoroquinolone antibiotics. It is specifically used in research settings to understand drug interactions and metabolic processes. The chemical structure of Gatifloxacin-d4 retains the core characteristics of its parent compound while incorporating deuterium at specific positions.
The synthesis of Gatifloxacin-d4 involves the substitution of hydrogen atoms with deuterium atoms in the Gatifloxacin molecule. This can be achieved through several methods, with catalytic hydrogen-deuterium exchange reactions being the most common. Typically, deuterium gas (D2) is reacted in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
The process can be described as follows:
The molecular formula for Gatifloxacin-d4 is C18H16D4F2N3O3, reflecting the incorporation of four deuterium atoms into the original structure of Gatifloxacin (C18H20F2N3O3). The molecular weight increases due to the presence of deuterium.
The structural representation includes:
This structural modification does not significantly change the antibiotic activity but allows for precise tracking during studies on drug metabolism.
Gatifloxacin-d4 can undergo various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
These reactions are essential for modifying the compound for various research applications, including studying its interactions with biological targets .
Gatifloxacin-d4 functions similarly to Gatifloxacin by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria. The bactericidal effect results from disrupting these essential processes, leading to cell death.
The mechanism involves:
Pharmacokinetic studies show that Gatifloxacin-d4 maintains similar metabolic pathways as its parent compound, with limited biotransformation observed in humans .
Gatifloxacin-d4 exhibits physical and chemical properties akin to those of Gatifloxacin:
These properties make it suitable for use in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .
Gatifloxacin-d4 has several significant applications in scientific research:
These applications underscore the importance of Gatifloxacin-d4 in advancing pharmaceutical research and understanding antibiotic mechanisms .
Gatifloxacin-d4 (chemical name: 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl-2,2,5,5-d₄)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) features a molecular formula of C₁₉H₁₈D₄FN₃O₄ and a molecular weight of 379.42 g/mol. Its stable isotopic purity exceeds 95%, with deuterium atoms incorporated at the 2,2,5,5 positions of the piperazine ring [9] [10]. Key identifiers include:
Table 1: Chemical Identification Data for Gatifloxacin-d4
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₈D₄FN₃O₄ |
Molecular Weight | 379.42 g/mol |
Deuterium Positions | Piperazine ring (2,2,5,5) |
Purity | >95% (HPLC-confirmed) |
CAS Numbers | 1190043-25-4 (hydrochloride: 1189946-71-1) |
Isotopic Enrichment | ≥98 atom% D |
The compound’s hydrochloride salt form (CAS: 1189946-71-1) enhances solubility for in vitro assays while maintaining isotopic integrity. Analytical characterization relies on mass spectrometry, where the +4 Da mass shift distinguishes it from endogenous compounds in biological matrices [5] [10].
Deuterium substitution occurs exclusively at the piperazine moiety, preserving gatifloxacin’s core pharmacophore: a cyclopropyl group at N1, fluorine at C6, and methoxy at C8. These features confer broad-spectrum antibacterial activity in the parent molecule by dual inhibition of DNA gyrase and topoisomerase IV [4] [7]. The deuterated variant maintains identical steric and electronic properties due to deuterium’s minimal atomic radius difference (∼0.005 Å vs. hydrogen). However, the carbon-deuterium bond’s lower zero-point energy and higher bond dissociation energy (∼1-2 kcal/mol) impart kinetic isotope effects (KIE). These effects slow oxidative metabolism at the piperazine ring—a primary site of hepatic transformation—without altering target binding affinity [2] [6].
Table 2: Structural Features and Functional Significance
Structural Element | Position | Role in Parent Compound | Deuteration Impact |
---|---|---|---|
Cyclopropyl group | N1 | Enhances Gram-negative activity | Unmodified |
Fluorine atom | C6 | Broadens spectrum vs. Gram± pathogens | Unmodified |
Methoxy group | C8 | Reduces resistance development | Unmodified |
Methyl-piperazine | C7 | Boosts Gram-positive activity | Deuterated at 2,2,5,5 positions |
The regioselective deuteration strategy leverages metabolic vulnerabilities: Cytochrome P450 enzymes oxidize the unlabeled parent at piperazine C2/C5, generating N-desmethyl and N-oxide metabolites. Gatifloxacin-d4’s deuterium bonds resist these reactions, extending in vitro half-lives in hepatocyte models and reducing reactive metabolite formation [2] [8].
Synthesis begins with gatifloxacin base and deuterium exchange via catalytic C–H activation or stepwise piperazine reconstruction. Key approaches include:
Purification employs reverse-phase HPLC (C18 columns) with 0.02M phosphate buffer (pH 3.3):acetonitrile (75:25) mobile phase, ensuring >98% isotopic purity [7] [10]. Critical challenges include preventing back-exchange (D→H) during workup and minimizing isotopic dilution. Radiolabeled versions (e.g., ¹⁴C-gatifloxacin) use similar strategies but incorporate ¹⁴C-carboxyl groups via K¹⁴CN intermediates for mass balance studies [5].
Table 3: Synthesis and Purification Methods
Method | Reagents/Conditions | Yield | Isotopic Purity |
---|---|---|---|
Catalytic Deuteration | D₂ (4 atm), Pd/C, 70°C, 12h | 65-70% | 98% |
Piperazine Reconstruction | D₂C=O, ethylenediamine-d₄, NaBH₃CN | 80-85% | 99% |
HPLC Purification | C18 column; pH 3.3 buffer:CH₃CN (75:25) | >95% | >98% |
Gatifloxacin-d4’s primary application is as an internal standard in LC-MS/MS bioanalysis. Its near-identical chromatographic behavior co-elutes with native gatifloxacin, while the +4 Da mass shift enables baseline resolution in selected reaction monitoring (SRM) modes. This corrects for matrix effects in pharmacokinetic studies quantifying plasma, ocular, or tissue samples [3] [5]. For example, Blanc et al. used it to map gatifloxacin distribution in tuberculosis lesions at concentrations as low as 0.1 µg/g [3].
In metabolic studies, the deuterium label traces biotransformation pathways. Human liver microsome incubations show reduced N-demethylation rates (KIE = 5.2), confirming CYP3A4-mediated piperazine oxidation as the dominant clearance route. This elucidates drug-drug interaction risks when co-administering gatifloxacin with CYP inducers [2] [8].
Additionally, the compound aids formulation stability testing. Reverse-phase HPLC methods with gatifloxacin-d4 as reference detect degradation products (e.g., hydrolyzed carboxylate or photolytic defluorination) under ICH accelerated conditions (40°C/75% RH). The deuterated standard improves quantification accuracy by ±2% versus external calibration [7] [10].
Table 4: Research Applications and Representative Findings
Application | Method | Key Outcome |
---|---|---|
Bioanalytical Quantitation | LC-MS/MS (m/z 384→360) | Linear detection 4–40 µg/mL; R²=0.9998 |
Tissue Distribution | HRMS in rabbit TB lesions | 5-fold higher [drug] in necrotic cores |
Metabolic Stability | HLM incubations + UHPLC-QTOF | 3.1× reduced N-desmethylation rate (vs. H) |
Photodegradation Studies | Forced degradation + HPLC-UV | Identified 8-desmethoxy photoproduct |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7